2-NBDG, or 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose, is a fluorescent analog of D-glucose. It is primarily utilized as a probe for measuring glucose uptake in various biological systems, including bacteria and mammalian cells. The compound features a bulky 7-nitrobenzofurazan moiety that imparts fluorescence properties, allowing for visualization and quantification of glucose transport mechanisms within cells .
Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, considering the glucosamine core structure, it might be investigated for potential interactions with enzymes or receptors involved in glycosaminoglycan metabolism or other biological processes involving glucosamine [].
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, also known by its CAS number 186689-07-6, is a high-purity chemical compound primarily used as a fluorescent probe in biochemical research []. Its properties make it valuable for labeling biomolecules like proteins and nucleic acids for visualization in various imaging techniques.
Upon entering cells, 2-NBDG undergoes enzymatic conversion to its phosphorylated form, 2-NBDG 6-phosphate. This transformation is facilitated by hexokinase and results in the loss of its fluorescent properties as it is further metabolized into non-fluorescent compounds. The uptake mechanism is complex and may involve multiple pathways, including diffusion and endocytosis, rather than strictly relying on glucose transporters .
2-NBDG serves as a useful tool for assessing glucose uptake in various cell types. Its uptake is not solely indicative of glucose transport; instead, it may occur through undefined mechanisms that do not involve traditional glucose transporters like GLUT1. Studies have shown that the uptake kinetics of 2-NBDG can vary significantly depending on the cell type and environmental conditions, such as sodium ion availability .
Furthermore, the compound has been investigated for its potential in cancer research due to its ability to highlight metabolic activity in tumor cells .
The synthesis of 2-NBDG typically involves the reaction of D-glucose with 7-nitrobenzofurazan derivatives. The process can include several steps:
Commercial suppliers also provide ready-to-use formulations of 2-NBDG for research purposes .
2-NBDG has several applications in biological research:
Studies have indicated that the uptake of 2-NBDG does not always correlate with glucose transport mechanisms. For instance, its accumulation in cells can occur independently of known glucose transporters, suggesting alternative pathways for entry into cells. This observation raises questions about its reliability as a proxy for glucose transport across different cell types .
Additionally, the compound's interaction with inhibitors specific to glucose transporters has shown variable results across different studies, indicating complex underlying mechanisms governing its cellular uptake .
Several compounds share structural similarities with 2-NBDG, each exhibiting unique properties:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
6-NBDG | Similar analog with a different position for the nitro group | Used to study differences in uptake mechanisms |
2-deoxy-D-glucose | Lacks the fluorescent moiety | Serves as a standard for comparing metabolic assays |
2-NBDL | L-isomer of 2-NBDG | Investigated for potential differences in cellular uptake |
1-NBDG | Another fluorescent analog but structurally distinct | Less commonly used; provides alternative insights |
The uniqueness of 2-NBDG lies in its specific design as a fluorescent probe tailored for studying glucose metabolism while also being versatile enough to be applied across various biological systems .
Temperature exerts significant regulatory influence on 2-NBDG cellular uptake kinetics, with transport demonstrating clear temperature dependence across multiple cell types. Studies utilizing DC-3F cells have established that 2-NBDG uptake exhibits temperature-dependent characteristics in both normal and electropermeabilized cellular conditions [6] [7]. Cells incubated at 37°C demonstrate optimal uptake kinetics, with transport rates decreasing substantially at lower temperatures [6].
The thermodynamic properties of 2-NBDG transport reflect the energy-dependent nature of both transporter-mediated and alternative uptake mechanisms. In electropermeabilization studies, temperature-dependent uptake occurs through dual pathways: traditional glucose transporter-mediated mechanisms and membrane permeabilization-enhanced entry [8] [6]. The latter mechanism demonstrates particular temperature sensitivity, with uptake rates increasing 10 to 100-fold following electropermeabilization at physiological temperatures compared to ambient conditions [8].
Experimental protocols consistently utilize 37°C as the standard incubation temperature for 2-NBDG uptake assays across diverse cell types [9] [10]. Flow cytometry-based glucose uptake measurements specify incubation periods of 10-180 minutes at 37°C, with shorter exposure times of 10-30 minutes proving sufficient for most cell lines [9]. Comparative studies examining 2-NBDG uptake at different temperatures demonstrate that rates at 23-25°C are substantially lower than those observed at 35-37°C [4].
The temperature dependence of 2-NBDG transport appears to influence both the rate and mechanism of cellular entry. Studies comparing uptake kinetics between room temperature (23°C) and physiological temperature (37°C) conditions reveal that the transport rate differential cannot be attributed solely to standard thermodynamic acceleration factors [4]. This suggests that temperature affects not only the kinetic energy of molecular interactions but also the conformational dynamics of transport proteins and membrane fluidity characteristics that govern 2-NBDG permeability.
Storage and handling protocols for 2-NBDG reflect its temperature sensitivity, with recommendations for storage at -20°C to maintain compound stability [11] [12]. Working solutions require specific temperature considerations, with some protocols recommending warming to 37°C and ultrasonic treatment to achieve optimal solubility [13] [12]. These temperature requirements indicate that the physical properties of 2-NBDG itself demonstrate temperature dependence that may contribute to observed variations in cellular uptake kinetics.
In T lymphocyte populations, ³H-2DG uptake demonstrates a 10-fold increase following antigen receptor activation, while 2-NBDG binding shows only a 5-fold increase under identical conditions [2] [14]. This differential response pattern suggests distinct transport mechanisms governing the two compounds. Furthermore, ³H-2DG uptake responds to competitive inhibition by excess glucose and pharmacological blockade with cytochalasin B, while 2-NBDG uptake remains insensitive to these interventions [2] [5].
Human aortic microvascular endothelial cells provide a particularly striking example of divergent transport mechanisms. In these cells, ³H-2DG uptake occurs predominantly through GLUT1 and GLUT3 transporters, with approximately 80% of uptake mediated by these glucose transporters [15] [16]. The uptake demonstrates sensitivity to the GLUT inhibitor BAY-876 and competitive inhibition by excess glucose [15]. In contrast, 2-NBDG enters these same cells through an endosomal pathway that operates independently of facilitative glucose transporters [15] [16]. The 2-NBDG appears as discrete cytoplasmic puncta that colocalize with endosomal markers, indicating internalization through membrane-derived vesicular structures rather than direct transport across the plasma membrane [15].
Quantitative kinetic comparisons reveal substantial differences in transport parameters between 2-NBDG and radiolabeled glucose analogs. Studies in kidney cells demonstrate that radiolabeled α-methyl-D-glucopyranoside (¹⁴C-AMG) transport through sodium-dependent glucose transporters follows classical Michaelis-Menten kinetics with well-defined saturation characteristics [17]. In contrast, 2-NBDG transport in the same cellular systems exhibits concentration-dependent uptake without clear saturation, even at concentrations reaching 6 millimolar [18]. This lack of saturation suggests fundamentally different transport mechanisms operating for 2-NBDG compared to traditional radiolabeled glucose analogs.
Transport Characteristic | ³H-2DG | 2-NBDG |
---|---|---|
GLUT1 dependence | High (>80%) | Variable (0-95%) |
Cytochalasin B sensitivity | Sensitive | Insensitive in many cell types |
Glucose competition | Competitive inhibition | No inhibition in many systems |
Saturation kinetics | Classical Michaelis-Menten | Often non-saturable |
Intracellular localization | Cytoplasmic | Punctate/endosomal in some cells |
The functional implications of these transport differences extend to metabolic fate within cells. Radiolabeled glucose analogs typically undergo phosphorylation by hexokinase enzymes, leading to intracellular trapping and accumulation [19] [20]. However, 2-NBDG demonstrates altered metabolic processing, with studies in cotton fiber cells showing a five-fold decrease in hexokinase reaction rates compared to native glucose [21]. Docking simulations suggest that 2-NBDG interacts with distinct binding sites on hexokinase enzymes, potentially inducing conformational changes that alter catalytic efficiency [21].
Sodium-dependent glucose transporter systems provide additional points of comparison between 2-NBDG and radiolabeled analogs. In kidney cell cultures expressing SGLT1 and SGLT2, both compounds demonstrate sodium-dependent uptake, but with different kinetic profiles [17]. The ¹⁴C-AMG shows classical competitive inhibition patterns with other SGLT substrates, while 2-NBDG exhibits more complex interaction profiles that suggest additional binding sites or transport pathways [17].
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